molecular formula C29H23BrN2O5 B12055835 4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate CAS No. 477729-75-2

4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B12055835
CAS No.: 477729-75-2
M. Wt: 559.4 g/mol
InChI Key: AELUVCWAZZMMAL-FDAWAROLSA-N
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Description

4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes benzyloxy, benzoyl, carbohydrazonoyl, methoxyphenyl, and bromobenzoate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzyloxybenzoyl chloride with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is then reacted with 2-methoxyphenyl 3-bromobenzoate under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of azide or thiol derivatives.

Scientific Research Applications

4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. The pathways involved in its mechanism of action can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(4-(Chlorobenzyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
  • 4-(2-(4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
  • 4-(2-(4-(Benzyloxy)phenoxy)propionyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate

Uniqueness

4-(2-(4-(Benzyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

477729-75-2

Molecular Formula

C29H23BrN2O5

Molecular Weight

559.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[(4-phenylmethoxybenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate

InChI

InChI=1S/C29H23BrN2O5/c1-35-27-16-21(10-15-26(27)37-29(34)23-8-5-9-24(30)17-23)18-31-32-28(33)22-11-13-25(14-12-22)36-19-20-6-3-2-4-7-20/h2-18H,19H2,1H3,(H,32,33)/b31-18+

InChI Key

AELUVCWAZZMMAL-FDAWAROLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3)OC(=O)C4=CC(=CC=C4)Br

Origin of Product

United States

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